Hydroxygenkwanin

Catalog No.
S630324
CAS No.
20243-59-8
M.F
C16H12O6
M. Wt
300.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydroxygenkwanin

CAS Number

20243-59-8

Product Name

Hydroxygenkwanin

IUPAC Name

3,5-dihydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one

Molecular Formula

C16H12O6

Molecular Weight

300.26 g/mol

InChI

InChI=1S/C16H12O6/c1-21-10-6-11(18)13-12(7-10)22-16(15(20)14(13)19)8-2-4-9(17)5-3-8/h2-7,17-18,20H,1H3

InChI Key

MQSZRBPYXNEFHF-UHFFFAOYSA-N

Synonyms

hydroxygenkwanin

Canonical SMILES

COC1=CC(=C2C(=C1)OC(=C(C2=O)O)C3=CC=C(C=C3)O)O

Hydroxygenkwanin is a flavonoid compound derived from the plant Daphne genkwa. It has gained attention for its potential therapeutic properties, particularly in cancer treatment. Hydroxygenkwanin exhibits selective cytotoxic effects against various cancer cell lines, including non-small cell lung cancer and osteosarcoma, indicating its promising role as an anticancer agent .

  • Studies suggest hydroxygenkwanin's potential health benefits may be linked to its antioxidant activity. It might scavenge free radicals in cells, reducing oxidative stress [].
  • Research also indicates it may play a role in enhancing the effectiveness of chemotherapy drugs in cancer cells by inhibiting DNA damage response mechanisms [].
  • The specific mechanisms underlying its anti-inflammatory properties require further investigation [].
  • There is limited information available on the safety profile of hydroxygenkwanin. More research is needed to determine its potential toxicity, flammability, and reactivity.

Please note:

  • The information provided is based on currently available scientific research. Further studies may reveal additional details about hydroxygenkwanin's properties and mechanisms of action.
  • Due to the limited data on safety and hazards, it is not advisable for human consumption without proper medical supervision.
  • Increase the sensitivity of cancer cells to chemotherapy: Research suggests that Hydroxygenkwanin can inhibit the DNA damage response (DDR) in cancer cells, making them more susceptible to the effects of chemotherapy drugs. A study published in the International Journal of Molecular Sciences [National Institutes of Health (.gov)] found that Hydroxygenkwanin enhanced the sensitivity of liver cancer cells to doxorubicin, a common chemotherapy drug, without causing any harmful side effects in the mouse model [].
  • Induce apoptosis (programmed cell death) in cancer cells: Hydroxygenkwanin has been shown to trigger apoptosis in various cancer cell lines, including liver, breast, and colon cancer cells. This suggests that Hydroxygenkwanin may have the potential to directly kill cancer cells [, ].
That contribute to its biological activity. Notably, it interacts with ATP-binding cassette transporters, particularly ABCG2 and ABCB1, which are involved in drug resistance mechanisms in cancer cells. Hydroxygenkwanin inhibits the efflux function of these transporters without altering their expression levels, thereby enhancing the efficacy of chemotherapeutic agents .

Hydroxygenkwanin exhibits several biological activities:

  • Antitumor Effects: It has demonstrated significant cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation and migration .
  • Modulation of Drug Resistance: Hydroxygenkwanin enhances the sensitivity of multidrug-resistant cancer cells to chemotherapy by inhibiting the function of drug efflux transporters like ABCG2 .
  • Inhibition of DNA Damage Response: It suppresses homologous recombination repair mechanisms in liver cancer cells, thus increasing their susceptibility to DNA-damaging agents like doxorubicin .

Hydroxygenkwanin can be synthesized through various methods, primarily involving extraction from Daphne genkwa. The isolation process typically includes:

  • Extraction: The plant material is subjected to solvent extraction (e.g., chloroform or methanol).
  • Chromatography: The extract is purified using silica gel column chromatography to isolate hydroxygenkwanin along with other flavonoids.
  • Characterization: The compound is confirmed through spectroscopic methods such as NMR and mass spectrometry .

Hydroxygenkwanin has several applications, particularly in the field of medicine:

  • Cancer Treatment: Due to its ability to sensitize resistant cancer cells to chemotherapy, hydroxygenkwanin is being explored as a potential adjuvant in cancer therapies .
  • Pharmaceutical Development: Its interaction with cytochrome P450 enzymes suggests potential implications in drug metabolism and interactions, making it a candidate for further pharmacological studies .

Studies have shown that hydroxygenkwanin interacts with multiple biological targets:

  • Cytochrome P450 Enzymes: Hydroxygenkwanin inhibits CYP1A2 and CYP2C activities, which are crucial for drug metabolism. This inhibition could lead to altered pharmacokinetics of co-administered drugs .
  • ATP-Binding Cassette Transporters: It specifically binds to the substrate-binding pocket of ABCG2, reducing its drug transport function without affecting its expression levels .

Hydroxygenkwanin shares structural and functional characteristics with other flavonoids. Below is a comparison with similar compounds:

Compound NameSource PlantBiological ActivityUnique Features
GenkwaninDaphne genkwaAntitumor propertiesPrecursor to hydroxygenkwanin
3-Methoxy GenkwaninDaphne genkwaAntioxidant and anti-inflammatory effectsMethylated derivative
LuteolinVarious plantsAnti-inflammatory, anticancerBroad spectrum activity
DiosmetinVarious plantsAnticancer and neuroprotective propertiesInhibits specific metabolic pathways

Hydroxygenkwanin's unique ability to specifically inhibit drug efflux mechanisms while enhancing the efficacy of existing chemotherapeutics distinguishes it from other flavonoids .

Physical Description

Solid

XLogP3

2.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

300.06338810 g/mol

Monoisotopic Mass

300.06338810 g/mol

Heavy Atom Count

22

Melting Point

306 - 308 °C

UNII

BZ59ZB4HBU

Other CAS

20243-59-8

Wikipedia

7-O-methylluteolin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Modify: 2023-08-15

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